Cas no 2140265-81-0 ((3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride)

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride structure
2140265-81-0 structure
Product name:(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
CAS No:2140265-81-0
MF:C6H12ClNO3
MW:181.617381095886
CID:6102030
PubChem ID:132353985

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
    • 3-Morpholinecarboxylic acid, 5-methyl-,hydrochloride, (3R,5R)-
    • 1807938-48-2
    • (3R,5R)-5-METHYLMORPHOLINE-3-CARBOXYLIC ACID HCL
    • AT27022
    • Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
    • EN300-22840057
    • rac-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
    • (3R,5R)-5-methylmorpholine-3-carboxylic acid;hydrochloride
    • starbld0014718
    • 2140265-81-0
    • EN300-1168847
    • Inchi: 1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
    • InChI Key: INFAGHWRLYMQRH-TYSVMGFPSA-N
    • SMILES: C([C@H]1COC[C@@H](C)N1)(=O)O.Cl

Computed Properties

  • Exact Mass: 181.0505709g/mol
  • Monoisotopic Mass: 181.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22840057-0.1g
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
2140265-81-0 95%
0.1g
$867.0 2024-06-20
Enamine
EN300-22840057-1.0g
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
2140265-81-0 95%
1.0g
$2496.0 2024-06-20
Enamine
EN300-22840057-0.5g
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
2140265-81-0 95%
0.5g
$1947.0 2024-06-20
Enamine
EN300-22840057-5.0g
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
2140265-81-0 95%
5.0g
$7238.0 2024-06-20
Enamine
EN300-22840057-1g
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
2140265-81-0 95%
1g
$2496.0 2023-09-15
Aaron
AR021XQY-5g
(3R,5R)-5-methylmorpholine-3-carboxylicacidhydrochloride
2140265-81-0 95%
5g
$9978.00 2023-12-15
1PlusChem
1P021XIM-1g
(3R,5R)-5-methylmorpholine-3-carboxylicacidhydrochloride
2140265-81-0 95%
1g
$3147.00 2023-12-19
1PlusChem
1P021XIM-5g
(3R,5R)-5-methylmorpholine-3-carboxylicacidhydrochloride
2140265-81-0 95%
5g
$9008.00 2023-12-19
1PlusChem
1P021XIM-50mg
(3R,5R)-5-methylmorpholine-3-carboxylicacidhydrochloride
2140265-81-0 95%
50mg
$882.00 2023-12-19
1PlusChem
1P021XIM-250mg
(3R,5R)-5-methylmorpholine-3-carboxylicacidhydrochloride
2140265-81-0 95%
250mg
$1590.00 2023-12-19

Additional information on (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride and Its Significance in Modern Chemical Biology

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride, with the CAS number 2140265-81-0, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in drug discovery and molecular recognition. The unique arrangement of its stereocenters and the presence of a morpholine core make it a promising candidate for further exploration in medicinal chemistry.

The compound's structure, featuring a chiral center at the 3-position and another at the 5-position of the morpholine ring, contributes to its distinct chemical properties. These stereochemical features are critical in determining its biological activity, as enantiomeric differences can significantly influence how a molecule interacts with biological targets. The hydrochloride salt form enhances its solubility in aqueous systems, making it more amenable for various biochemical assays and pharmaceutical formulations.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can modulate the selectivity of enzymatic reactions. (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has been explored as a potential building block for such applications. Its morpholine scaffold is known to exhibit favorable interactions with metal ions and can be incorporated into catalysts designed for asymmetric transformations. These transformations are pivotal in synthesizing complex molecules with high enantioselectivity, which is often required in the pharmaceutical industry.

Moreover, the compound's acidic nature due to the carboxylic acid group allows it to participate in various protonation-deprotonation equilibria. This property is particularly useful in designing pH-sensitive systems, where the compound's conformational changes can be exploited for controlled drug release or signal transduction applications. Such systems are increasingly relevant in targeted drug delivery mechanisms, where precise control over bioavailability is essential.

Recent studies have also highlighted the role of morpholine derivatives in modulating neurotransmitter receptors. The structural motif present in (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride bears resemblance to certain natural alkaloids that interact with serotonin and dopamine receptors. Preliminary computational studies suggest that this compound may exhibit inhibitory or modulatory effects on these receptors, making it a candidate for further investigation in neuropharmacology. The stereochemistry of the molecule is expected to play a crucial role in determining its specificity for these targets.

The synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride presents an interesting challenge due to its complex stereochemical framework. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These techniques not only highlight the progress in synthetic chemistry but also underscore the importance of developing efficient routes for producing enantiomerically pure compounds. Such compounds are indispensable in modern drug discovery efforts.

In conclusion, (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride (CAS no. 2140265-81-0) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, including its chiral centers and functional groups, make it a valuable tool for developing new drugs and molecular recognition systems. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and improving therapeutic strategies.

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